4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile is a synthetic organic compound notable for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a benzonitrile moiety, and a pyrrolidine ring. It has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities and interactions with molecular targets.
The compound is synthesized through several chemical reactions that involve specific reagents and conditions. It is primarily studied in the context of selective androgen receptor modulators (SARMs), which are compounds designed to selectively modulate androgen receptors for therapeutic purposes.
4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile is classified as a synthetic organic compound and falls under the category of pharmaceutical intermediates. Its structural complexity allows it to interact with biological systems effectively, making it a subject of interest in drug development.
The synthesis of 4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile typically involves multiple steps:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Each step must be optimized to ensure high yield and purity of the final product.
The molecular formula for 4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile is C14H12F6N2O. The compound features several functional groups that contribute to its chemical behavior:
The compound undergoes various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are used to monitor reaction progress and confirm product identity .
The mechanism of action for 4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile involves its interaction with specific molecular targets within biological systems:
Research indicates that compounds with similar structures exhibit significant pharmacological activities, suggesting that this compound may also have therapeutic potential in areas such as muscle wasting or osteoporosis treatment.
4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile is typically characterized by:
The chemical properties include:
4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile has several applications in scientific research:
The unique structural features of this compound make it valuable for further research into its pharmacological properties and potential therapeutic applications .
Nonsteroidal Selective Androgen Receptor Modulators achieve tissue selectivity through distinctive molecular mechanisms rooted in their structural divergence from steroidal androgens. Their therapeutic utility stems from three primary pharmacological characteristics:
Coregulator Recruitment Specificity: The ligand-binding domain of the androgen receptor undergoes unique conformational changes when bound by nonsteroidal modulators versus steroidal androgens. These structural differences influence recruitment of transcriptional coregulators (coactivators and corepressors) that exhibit tissue-specific expression patterns. Skeletal muscle and bone tissue environments favor coactivator recruitment, enabling full agonist activity, whereas reproductive tissues with different coregulator profiles exhibit partial agonist or antagonist responses [3] [9].
Metabolic Stability: Nonsteroidal compounds bypass 5α-reductase-mediated conversion to dihydrotestosterone, the potent androgen responsible for prostate growth and sebaceous gland activity. They also avoid aromatization to estrogens, eliminating estrogenic side effects. This metabolic independence contributes significantly to their tissue-selective profile [5] [9].
Non-genomic Signaling Modulation: Emerging evidence suggests nonsteroidal modulators differentially influence membrane-associated androgen receptor signaling pathways that contribute to rapid anabolic responses in muscle tissue, further distinguishing their action from genomic effects predominant in reproductive tissues [9].
Table 1: Comparative Molecular Properties of Ligandrol (LGD-4033) vs. Traditional Androgens
Property | Ligandrol (LGD-4033) | Testosterone | Dihydrotestosterone |
---|---|---|---|
Molecular Class | Nonsteroidal (aryl-propionamide derivative) | Steroidal | Steroidal |
Androgen Receptor Ki (nM) | 0.9 | ~1.0 | ~0.5 |
5α-Reductase Substrate | No | Yes | Product |
Aromatization | No | Yes | No |
Tissue Selectivity Ratio (Muscle:Prostate) | >3:1 | ~1:1 | ~1:1 |
Ligandrol emerged from systematic medicinal chemistry efforts at Ligand Pharmaceuticals aimed at optimizing the diarylpropionamide pharmacophore. Key milestones in its development include:
Discovery (2010): Initial characterization identified Ligandrol as a high-affinity (Ki ≈ 1 nM), full agonist in anabolic tissues with substantially reduced activity in the prostate. Preclinical rat models demonstrated levator ani muscle weights reaching 140% of intact controls at maximally effective doses, while prostate weights reached only 45% – confirming unprecedented tissue selectivity independent of local drug concentration [4] [12].
Clinical Translation (2013): The first human phase I trial established proof-of-concept for muscle anabolism. Daily administration of 1.0 mg for 21 days significantly increased lean body mass (+1.2 kg; p<0.05) without prostate-specific antigen elevation in healthy men. Pharmacokinetic analysis revealed favorable oral bioavailability and a prolonged elimination half-life (24-36 hours) supporting once-daily dosing [8].
Therapeutic Expansion: Viking Therapeutics subsequently advanced Ligandrol into Phase II trials for muscle wasting in hip fracture patients (NCT02578095), demonstrating dose-dependent lean mass increases (up to 9.1% at 2 mg/day). Exploration for osteoporosis, cancer cachexia, and androgen deficiency followed, though development for some indications was discontinued to focus on high-impact therapeutic areas [4] [10].
The molecular architecture of this compound – systematically named 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile and designated Ligandrol – contains three strategically positioned chemical moieties conferring optimal androgen receptor binding and metabolic stability:
Chiral Pyrrolidine Core: The (R)-configured pyrrolidine establishes critical hydrogen bonding with androgen receptor residue Asn705 through its secondary amine. This interaction anchors the molecule similarly to testosterone's A-ring interactions but with enhanced binding pocket complementarity [4] [6].
Trifluoromethyl Groups: The two -CF₃ substituents influence binding kinetics and bioavailability through:
Table 2: Key Pharmacological Properties of Ligandrol (LGD-4033)
Parameter | Value | Significance |
---|---|---|
Androgen Receptor Binding Affinity (Ki) | 0.9 nM | ≈2-fold greater than testosterone |
EC₅₀ (Transcriptional Activation) | 3.6–4.4 nM | Potent partial/full agonist in muscle tissue |
Elimination Half-life | 24–36 hours | Enables once-daily oral dosing |
Protein Binding | >95% (primarily albumin) | Limits free fraction and tissue distribution |
Major Metabolic Pathways | Amide hydrolysis, glucuronidation | Avoids hepatotoxic 17α-alkylation pathway |
This configuration yields a molecule exhibiting 132-133% maximal transcriptional efficacy relative to dihydrotestosterone in vitro – a property attributed to stabilization of androgen receptor helix-12 positioning that enhances coactivator recruitment in target tissues. Crucially, the stereochemistry at the chiral hydroxyethyl carbon [(1R) configuration] is essential for high-affinity binding; the (1S) epimer demonstrates substantially reduced activity, highlighting the precision required in its synthesis [6] [4].
The trifluoromethyl groups contribute significantly to the compound's pharmacological distinctiveness. Fluorine's high electronegativity and small atomic radius permit strong dipole interactions with androgen receptor binding pocket residues while providing steric mimicry of testosterone's C19 methyl group. This combination achieves both high receptor affinity and resistance to metabolic degradation – addressing key limitations of early steroidal selective androgen receptor modulators [4] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: